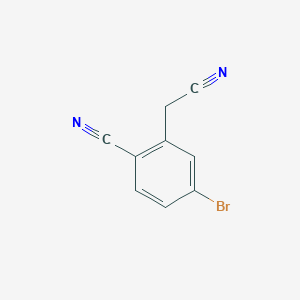

5-Bromo-2-cyanobenzeneacetonitrile

Descripción general

Descripción

Synthesis Analysis

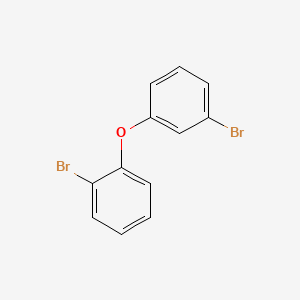

The synthesis of brominated aromatic nitriles like 5-Bromo-2-cyanobenzeneacetonitrile is not explicitly detailed in the provided papers. However, the papers do mention the use of brominated compounds in reactions. For example, the paper on the photodissociation of bromobenzene in solution suggests that brominated aromatic compounds can undergo complex reactions under the influence of light and may form various intermediates and products depending on the conditions . This information could be relevant when considering the synthesis of similar compounds.

Molecular Structure Analysis

The crystal structure of a related compound, 2,3,5,6-tetra-bromo-tereph-thalo-nitrile, is discussed, providing insights into the non-bonded interactions between cyano and bromo groups in halogenated di-cyano-benzenes . This information can be extrapolated to hypothesize about the molecular structure of 5-Bromo-2-cyanobenzeneacetonitrile, which would likely exhibit similar non-bonded interactions due to the presence of both bromo and cyano groups.

Chemical Reactions Analysis

The papers provide information on the reactivity of brominated compounds in various chemical reactions. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles in acetonitrile is reported, which involves a double Michael addition followed by ring closure . This suggests that brominated compounds can participate in nucleophilic substitution reactions, which could be relevant to the reactivity of 5-Bromo-2-cyanobenzeneacetonitrile. Additionally, the study of nitrodibromoacetonitrile's reactions with different substrates indicates that brominated nitriles can act as sources of bromine or cyanocarbene in the formation of various adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-cyanobenzeneacetonitrile are not directly reported in the papers. However, the study of the electrochemical reduction of 2-nitrobromobenzene in acetonitrile provides insights into the electrochemical behavior of brominated aromatic compounds . This suggests that 5-Bromo-2-cyanobenzeneacetonitrile may also exhibit interesting electrochemical properties, which could be explored in further studies.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

4-bromo-2-(cyanomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEYEDQUDZWJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80581544 | |

| Record name | 4-Bromo-2-(cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-cyanobenzeneacetonitrile | |

CAS RN |

925672-88-4 | |

| Record name | 4-Bromo-2-(cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

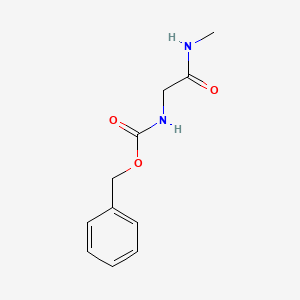

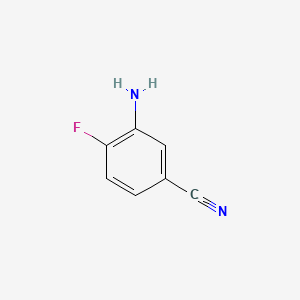

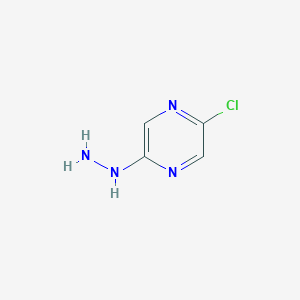

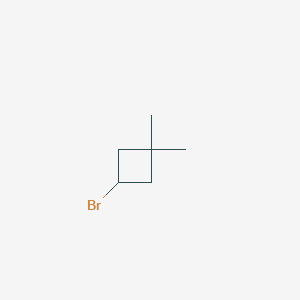

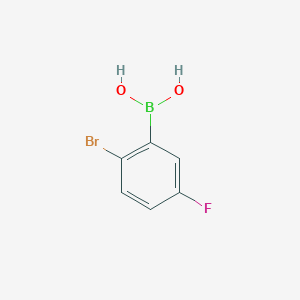

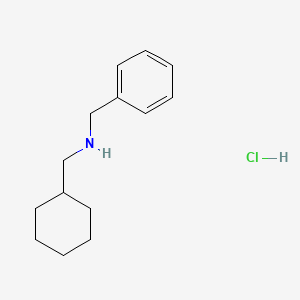

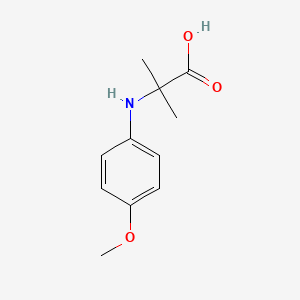

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)